3-(2-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
Description
3-(2-Chlorophenyl)-N′-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative characterized by a 2-chlorophenyl substituent on the pyrazole core and an (E)-configured 4-dimethylaminobenzylidene hydrazone moiety. Such compounds are synthesized via condensation reactions between pyrazole carbohydrazides and aromatic aldehydes, with structural confirmation typically achieved through spectroscopic (IR, NMR, MS) and X-ray crystallographic methods . The dimethylamino group confers electron-donating properties, while the 2-chlorophenyl group introduces steric and electronic effects that influence reactivity and bioactivity.
Properties
Molecular Formula |
C19H18ClN5O |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18ClN5O/c1-25(2)14-9-7-13(8-10-14)12-21-24-19(26)18-11-17(22-23-18)15-5-3-4-6-16(15)20/h3-12H,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
YVBOPIUEHXQEQJ-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with 4-dimethylaminobenzaldehyde in the presence of hydrazine hydrate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Key Observations :
Pharmacological Activity
- Analgesic Activity: The target compound’s dimethylamino group is structurally similar to compound 5b (N′-(4-dimethylaminobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide), which showed 44.83% inhibition in acetic acid-induced writhing tests, outperforming acetylsalicylic acid . Dichlorophenyl analogs () exhibited 19.31% elongation in tail-flick tests, suggesting central analgesic mechanisms .
- Sedative Effects: Pyrazole derivatives with dimethylamino or methoxy groups (e.g., ) demonstrated dose-dependent sedation in traction and rotarod tests, likely via CNS receptor modulation .
Computational and Spectroscopic Insights
- DFT Calculations: The dichlorophenyl analog () showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. The target compound’s dimethylamino group may lower this gap, enhancing charge transfer interactions . Solvent modeling (IEFPCM) revealed that polar groups (e.g., -OH, -N(CH₃)₂) stabilize the compound in aqueous environments .
X-ray Crystallography :
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 345.81 g/mol
- IUPAC Name : 3-(2-chlorophenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
Structural Features
- The compound features a pyrazole ring, which is known for its pharmacological potential.
- The presence of a chlorophenyl group and a dimethylamino group contributes to its lipophilicity and potentially enhances its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been extensively studied. The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Table 2: COX Inhibition Data
The higher inhibition percentage against COX-2 suggests that this compound may serve as a selective anti-inflammatory agent.
The proposed mechanism of action for this compound involves the modulation of signaling pathways associated with cancer cell proliferation and inflammation. It is hypothesized that the chlorophenyl and dimethylamino groups facilitate interaction with cellular receptors or enzymes involved in these pathways.
Study on Anticancer Effects
In a study conducted by Sivaramakarthikeyan et al., the compound was tested in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, indicating its potential effectiveness in cancer therapy.
Study on Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results demonstrated that the compound significantly reduced edema compared to the control group, further supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
